molecular formula C17H18ClNO B565060 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine CAS No. 1159977-21-5

5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine

Cat. No.: B565060
CAS No.: 1159977-21-5
M. Wt: 287.787
InChI Key: TWCKEJUUFQONEN-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C17H18ClNO and a molecular weight of 287.78 . It is used for proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm³, a boiling point of 434.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 85.7±0.3 cm³ and a polar surface area of 3 Ų .

Scientific Research Applications

  • Synthesis of Pharmaceutically Active Compounds : Compounds related to 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine are crucial in the synthesis of several pharmaceutically active compounds. This includes the synthesis of analogues like imipramine, chlorimipramine, and desimipramine (Jørgensen et al., 1999).

  • Preparation of Metabolites for Chemical Structure Determination : The synthesis of alcoholic metabolites of mosapramine, an antipsychotic drug, involves using related compounds for chemical structure determination (Tashiro, Yuasa, & Demizu, 1992).

  • Development of Histone Deacetylase Inhibitors for Vascular Cognitive Impairment : Certain derivatives, such as 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, show promise as histone deacetylase inhibitors. They have potential therapeutic applications in treating vascular cognitive impairment (Kaur et al., 2019).

  • Antioxidant Properties in Medicinal Chemistry : Derivatives of 5H-dibenz[b,f]azepine have been synthesized and evaluated for their antioxidant properties. This research is significant in understanding their potential use in various medicinal applications (Kumar, Gnanendra, & Naik, 2009).

  • Antiarrhythmic Drug Research : New derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine with antiarrhythmic action have been synthesized and tested. This highlights its importance in cardiovascular drug research (Wunderlich et al., 1985).

  • Molecular and Supramolecular Studies : Research on closely related benzo[b]pyrimido[5,4-f]azepine derivatives, which share a similar molecular structure to 5H-dibenz[b,f]azepine, focuses on their molecular structures and different supramolecular assemblies. This is crucial in organic and medicinal chemistry (Acosta et al., 2015).

  • Metabolic Pathway Investigations : The metabolism of compounds like 5H-dibenzo[b,f]azepine, which is structurally similar, has been studied to identify main biotransformation products in rat urine. Understanding these metabolic pathways is important in pharmacokinetics and drug development (Pantarotto, Cappellini, De Pascale, & Frigerio, 1977).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research

Biochemical Pathways

As a compound used in proteomics research , it could potentially influence various biochemical pathways depending on the proteins it interacts with.

Properties

IUPAC Name

11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-10-3-11-19-16-5-2-1-4-13(16)6-7-14-12-15(20)8-9-17(14)19/h1-2,4-5,8-9,12,20H,3,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCKEJUUFQONEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)N(C3=CC=CC=C31)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675757
Record name 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-21-5
Record name 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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